molecular formula C11H13NO3 B180419 Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 152495-61-9

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B180419
M. Wt: 207.23 g/mol
InChI Key: UFBYZIGTTYMVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the family of tetrahydroisoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects by modulating various neurotransmitters and signaling pathways in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.

Biochemical And Physiological Effects

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. In addition, it has been shown to have neuroprotective properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, it has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail and identify new targets for its therapeutic effects. In addition, there is a need to develop more stable and water-soluble derivatives of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate that can be used in a wider range of experiments.

Synthesis Methods

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized by several methods. One of the most commonly used methods involves the condensation of 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with methyl 3-oxobutanoate in the presence of a catalyst. Another method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester with sodium borohydride.

Scientific Research Applications

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in Parkinson's disease.

properties

CAS RN

152495-61-9

Product Name

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10-5-8-4-9(13)3-2-7(8)6-12-10/h2-4,10,12-13H,5-6H2,1H3

InChI Key

UFBYZIGTTYMVBM-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)O

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)O

Origin of Product

United States

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